Cyclopentaneundecanoic acid
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Overview
Description
Cyclopentaneundecanoic acid is an organic compound with the molecular formula C₁₆H₃₀O₂ It is a fatty acid derivative characterized by a cyclopentane ring attached to an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentaneundecanoic acid can be synthesized through several methods. One common approach involves the cyclization of α,ω-difatty acid alkyl esters. The reaction typically requires specific catalysts and controlled conditions to achieve high yields. For instance, the cyclization of ω-hydroxycarboxylic acid triglycerides can be catalyzed by solid acids like HZSM-5 zeolite .
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of its precursors, followed by cyclization reactions. The process may include steps like esterification, hydrogenation, and cyclization, utilizing various catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclopentaneundecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the cyclopentane ring into more oxidized forms, such as ketones or carboxylic acids.
Reduction: Reduction reactions can modify the functional groups attached to the cyclopentane ring, potentially leading to the formation of alcohols or alkanes.
Substitution: Substitution reactions can introduce new functional groups into the cyclopentane ring or the undecanoic acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives .
Scientific Research Applications
Cyclopentaneundecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentaneundecanoic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, the compound’s antioxidant activity is linked to its capacity to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Cyclopentaneundecanoic acid can be compared with other similar compounds, such as:
Cyclopentadecanone: Both compounds share a cyclopentane ring structure, but cyclopentadecanone has a ketone functional group instead of a carboxylic acid.
Cyclopentadecanolide: This compound is a macrocyclic lactone with similar applications in the fragrance industry.
Properties
CAS No. |
6053-49-2 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
11-cyclopentylundecanoic acid |
InChI |
InChI=1S/C16H30O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h15H,1-14H2,(H,17,18) |
InChI Key |
NYPUDXUXLBGPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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